molecular formula C10H13ClN2O B1474577 (1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol CAS No. 1289077-55-9

(1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol

Cat. No.: B1474577
CAS No.: 1289077-55-9
M. Wt: 212.67 g/mol
InChI Key: CKCLXFIECBLIRD-UHFFFAOYSA-N
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Description

(1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol is a heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxymethyl (-CH2OH) group at the 3-position and a 2-chloropyridin-4-yl moiety at the 1-position. This structure combines the rigidity of the pyridine ring with the flexibility of the pyrrolidine scaffold, making it a versatile intermediate in medicinal chemistry and agrochemical research.

The chlorine atom at the pyridine’s 2-position likely enhances electrophilicity, facilitating further functionalization, while the hydroxymethyl group offers a site for derivatization (e.g., esterification, oxidation). Its physicochemical properties, such as solubility and stability, are influenced by the interplay between the polar hydroxymethyl group and the aromatic pyridine system.

Properties

IUPAC Name

[1-(2-chloropyridin-4-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-10-5-9(1-3-12-10)13-4-2-8(6-13)7-14/h1,3,5,8,14H,2,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCLXFIECBLIRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with liver carboxyesterase, which converts it into its active form. This interaction is crucial for its biochemical activity, as it allows the compound to exert its effects on target biomolecules. Additionally, this compound has been shown to inhibit the synthesis of certain proteins, such as PCSK9, by binding to specific sites on the enzyme.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to modulate the activity of signaling pathways involved in lipid metabolism, leading to changes in gene expression related to cholesterol homeostasis. Furthermore, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it inhibits the activity of PCSK9 by binding to its active site, preventing the enzyme from carrying out its function. This inhibition results in increased levels of low-density lipoprotein receptors on the cell surface, enhancing the clearance of cholesterol from the bloodstream. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on lipid metabolism and cholesterol levels. At higher doses, it may cause toxic or adverse effects, such as liver toxicity and alterations in metabolic pathways. These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes enzymatic conversion to its active form. This conversion is facilitated by liver carboxyesterase, which plays a crucial role in the compound’s metabolic activity. Additionally, this compound affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in lipid and cholesterol metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound is transported into liver cells by organic anion-transporting polypeptides, which facilitate its uptake and distribution within the liver. This transport mechanism is essential for the compound’s therapeutic effects on lipid metabolism.

Subcellular Localization

The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. For example, it may be localized to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism. Additionally, post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound, directing it to specific subcellular locations.

Biological Activity

The compound (1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H13ClN2OC_{11}H_{13}ClN_2O with a molecular weight of 240.68 g/mol. The compound features a pyrrolidine ring and a chloropyridine moiety, which are significant for its interaction with biological targets.

The biological activity of this compound is influenced by its structural components:

  • Chloropyridine : Known for its antimicrobial and anticancer properties, it may interact with various enzymes and receptors .
  • Pyrrolidine : Associated with neuroactive and analgesic effects, contributing to the compound's potential therapeutic applications .

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse pharmacological effects. The biological activity is often dose-dependent and varies based on structural modifications.

Pharmacological Effects

The following table summarizes the potential pharmacological effects associated with the compound's structural features:

Compound Feature Biological Activity
2-ChloropyridineAntimicrobial, Anticancer
PyrrolidineNeuroactive, Analgesic
Hydroxymethyl GroupPotential for metabolic interactions

Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Antimicrobial Activity : A study evaluated the anti-tubercular activity of related pyridine derivatives against Mycobacterium tuberculosis. Compounds with similar structures demonstrated significant antimicrobial efficacy, suggesting that this compound could also possess similar properties .
  • Cytotoxicity Studies : In vitro studies have shown that compounds with pyridine rings can inhibit cell proliferation in cancer cell lines. The IC50 values for related compounds were reported, indicating their potency in inhibiting cancer cell growth .
  • Enzyme Inhibition : Research indicated that certain derivatives of chloropyridine exhibit inhibition of key enzymes involved in metabolic pathways, which could enhance their therapeutic potential .

Case Study 1: Anti-Fibrotic Activity

A series of pyridine derivatives were synthesized and evaluated for their anti-fibrotic activity. The results indicated that specific substitutions on the pyridine ring significantly enhanced their inhibitory effects on collagen production in hepatic stellate cells . The findings suggest that modifications similar to those found in this compound could yield compounds with improved therapeutic profiles.

Case Study 2: Selective Enzyme Inhibitors

Research on selective dual inhibitors targeting Rho-associated kinase (ROCK) demonstrated that modifications to the pyridine structure can lead to increased potency and selectivity against these enzymes . This highlights the potential for this compound as a lead compound for developing new therapeutics.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Analogues

Compound Name Molecular Formula M.W. (g/mol) CAS Number Key Features Price (1 g)* Reference
(1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol C10H12ClN2O 214.67 Not provided Chloropyridine-pyrrolidine hybrid; hydroxymethyl group Not available
(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol C10H12BrN3O3 302.13 1138444-02-6 Bromo and nitro groups enhance electrophilicity; higher molecular weight $400/g
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol C10H13FN2O 196.22 Not provided Fluorine substitution improves metabolic stability $220/g
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol C9H11ClNO3 216.65 Not provided Dimethoxymethyl group increases lipophilicity Listed in catalog

*Prices are approximate and sourced from commercial catalogs .

Key Observations:

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., -NO2 in the bromo-nitro derivative) increases reactivity for nucleophilic aromatic substitution compared to the chloro analogue .
  • Bioactivity Potential: Fluorinated analogues (e.g., (1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl)methanol) are often prioritized in drug discovery due to fluorine’s ability to enhance binding affinity and pharmacokinetic properties .
  • Synthetic Complexity: Bromo-nitro derivatives command higher prices, likely reflecting multi-step synthesis and purification challenges .

Analogues with Alternative Heterocyclic Cores

Compounds such as (1-(2,4-difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol (CAS 618444-49-8) replace pyrrolidine with a pyrazole ring.

Physicochemical and Reactivity Differences

  • Solubility: The hydroxymethyl group in this compound improves aqueous solubility compared to non-polar analogues like (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol .
  • Stability: Chloropyridine derivatives are generally more stable under acidic conditions than bromo or iodo analogues (e.g., (2-chloro-4-iodopyridin-3-yl)methanol), which may undergo halogen exchange reactions .

Preparation Methods

Reductive Amination and Protection-Deprotection Strategy

One common approach involves the reductive amination of a pyrrolidine derivative with an aldehyde bearing the 2-chloropyridin-4-yl group, followed by selective protection and deprotection steps to afford the hydroxymethyl substitution.

  • Procedure : The pyrrolidine amine is reacted with 2-chloropyridine-4-carbaldehyde in the presence of sodium bicarbonate in a mixed solvent system (THF/MeOH) at elevated temperature (~60 °C) for 2-3 hours.
  • Reduction : Sodium borohydride is then added portionwise at 0 °C to reduce the imine intermediate to the corresponding amine.
  • Protection : The amino group may be protected with tert-butoxycarbonyl (Boc) groups to facilitate further transformations.
  • Workup : Extraction with ethyl acetate, washing, drying over magnesium sulfate, and concentration under reduced pressure yields the intermediate.
  • Deprotection : Acidic treatment (e.g., HCl in dioxane) removes protecting groups to yield the free amine or alcohol functionalities.

This method is supported by detailed experimental procedures involving similar cyclopropyl and pyrrolidinyl compounds, indicating its applicability to the target molecule.

Palladium-Catalyzed Cross-Coupling Reactions

To attach the 2-chloropyridin-4-yl moiety to the pyrrolidine ring, palladium-catalyzed coupling reactions such as Buchwald-Hartwig amination are employed.

  • Catalysts and Ligands : Pd2(dba)3 with XantPhos ligand or BrettPhos Pd G3 catalyst.
  • Base : tert-Butoxide (t-BuONa) is commonly used.
  • Solvents and Conditions : Toluene or tert-amyl alcohol at elevated temperatures (90-110 °C) under nitrogen atmosphere for 12 hours.
  • Substrates : The reaction involves a 2-(pyridin-4-yl)pyrrolidine intermediate and an aryl halide (e.g., 2-chloropyridine derivative).
  • Purification : Preparative HPLC or silica gel chromatography is used post-reaction.

This method allows for the selective formation of the C-N bond linking the pyrrolidine nitrogen to the chloropyridinyl ring.

Reduction of Amides or Imines to Alcohols

The hydroxymethyl group at the 3-position of the pyrrolidine ring can be introduced by reduction of corresponding amides or imines.

  • Reducing Agents : Borane dimethyl sulfide complex (BH3-Me2S) is used for selective reduction.
  • Conditions : Reaction is performed in tetrahydrofuran (THF) at 0 °C to 60 °C for several hours.
  • Workup : Quenching with methanol and water followed by extraction yields the alcohol product.
  • Purification : Preparative HPLC ensures high purity.

This method is effective for converting amide intermediates to the corresponding alcohols, crucial for obtaining the methanol substituent on the pyrrolidine ring.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Purpose Notes
Reductive Amination Pyrrolidine amine, 2-chloropyridine-4-carbaldehyde, NaHCO3, THF/MeOH, 60 °C, NaBH4 Formation of C-N bond and reduction of imine Typical reaction time: 2-3 h
Protection Boc2O, room temperature Protect amine groups Facilitates selective transformations
Deprotection HCl/dioxane, MeOH, 20 °C Remove protecting groups 12 h reaction time
Pd-Catalyzed Cross-Coupling Pd2(dba)3, XantPhos or BrettPhos Pd G3, t-BuONa, toluene or tert-amyl alcohol, 90-110 °C, N2 C-N bond formation between pyrrolidine and chloropyridinyl 12 h reaction time
Reduction to Alcohol BH3-Me2S, THF, 0-60 °C Convert amide or imine to hydroxymethyl group 6-7 h reaction time
Purification Silica gel chromatography, preparative HPLC Isolate pure final compound Ensures >99% purity

Research Findings and Observations

  • The reductive amination step is highly efficient for introducing the pyrrolidinyl substituent with high regio- and stereoselectivity.
  • Palladium-catalyzed coupling reactions exhibit excellent yields and selectivity for attaching the 2-chloropyridin-4-yl group, with XantPhos and BrettPhos ligands providing robust catalytic activity.
  • Borane-mediated reduction is a mild and selective method for converting amide intermediates to alcohols without over-reduction or side reactions.
  • The combination of protection-deprotection strategies allows for multi-step synthesis without compromising functional group integrity.
  • Reaction times ranging from 2 to 12 hours and moderate temperatures (20-110 °C) are typical, balancing reaction rate and product stability.
  • Purification by preparative HPLC is essential for obtaining the compound in optically pure form, which is critical for pharmaceutical or biological applications.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol
Reactant of Route 2
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(1-(2-Chloropyridin-4-yl)pyrrolidin-3-yl)methanol

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